
2,2'-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) is a tetraketone compound known for its significant biological activities. It is part of a class of compounds that exhibit diverse biological potencies, making it a highly significant oxygen-containing organic compound .
Preparation Methods
The synthesis of 2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) typically involves a Knoevenagel-Michael cascade procedure. This method uses 1,3-dicarbonyl compounds and aldehydes . A green protocol has been developed for its preparation, involving a multicomponent condensation reaction between aromatic aldehydes and dimedone in the presence of montmorillonite KSF as a catalyst under microwave irradiation . This method is efficient and environmentally friendly, providing excellent yields.
Chemical Reactions Analysis
2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include 2-aminopyrazine as a catalyst . The major products formed from these reactions are typically derivatives of the original compound, which can exhibit enhanced biological activities .
Scientific Research Applications
This compound has a wide range of scientific research applications. It shows significant antioxidant activity, which has been tested using different procedures like DPPH, ABTS, and TAC . It also exhibits inhibitory activity against lipoxygenase and tyrosinase, making it useful in the treatment of dermatological disorders such as hyperpigmentation and skin melanoma . Additionally, it has antibacterial properties and is used in the synthesis of heterocyclic compounds, especially xanthenes and acridinediones .
Mechanism of Action
The mechanism of action for 2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) involves the activation of the aldehyde carbonyl group by forming a hydrogen bond with the amino group of 2-aminopyrazine . This activation leads to the insertion of one molecule of dimedone, forming an intermediate that undergoes further reactions to produce the final compound .
Comparison with Similar Compounds
Similar compounds to 2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) include 2,2’-((4-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) and 2,2’-((4-Nitrophenyl)methylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) . These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. The unique chlorine substituent in 2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) contributes to its distinct properties and effectiveness in various applications.
Properties
Molecular Formula |
C23H27ClO4 |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C23H27ClO4/c1-22(2)9-15(25)20(16(26)10-22)19(13-6-5-7-14(24)8-13)21-17(27)11-23(3,4)12-18(21)28/h5-8,19,25,27H,9-12H2,1-4H3 |
InChI Key |
IUZAYWPRPYUXOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(C2=CC(=CC=C2)Cl)C3=C(CC(CC3=O)(C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)

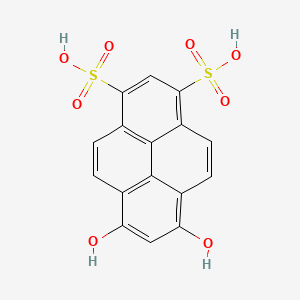
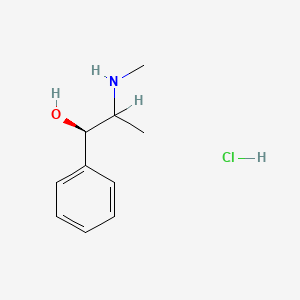
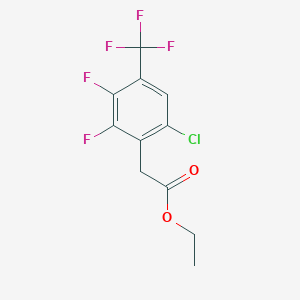

![Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)](/img/structure/B13409638.png)
![2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium](/img/structure/B13409640.png)


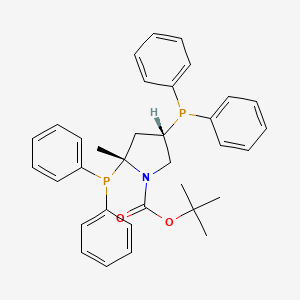
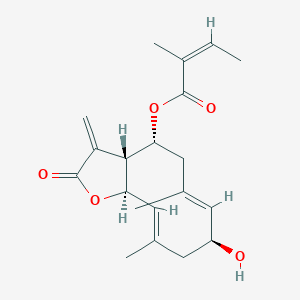
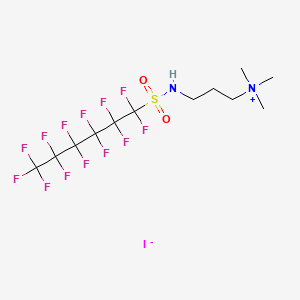
![Ethenyl-[[ethenyl(dimethyl)silyl]-methylamino]-methylsilicon](/img/structure/B13409699.png)
